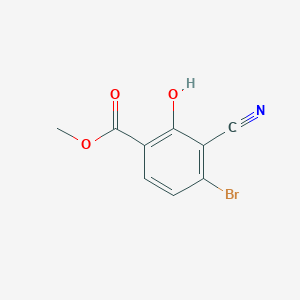

Methyl 4-bromo-3-cyano-2-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-bromo-3-cyano-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 . This indicates the presence of a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with a methyl ester group.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Selective Inhibitors in Medicinal Chemistry

Methyl 4-bromo-3-cyano-2-hydroxybenzoate serves as a reactant in the preparation of selective inhibitors. These inhibitors play a crucial role in drug discovery and development. By targeting specific enzymes or proteins, they modulate biological pathways, potentially leading to novel therapeutic agents .

Ullmann Reactions and Dibenzo-p-dioxin Synthesis

In unsymmetrical Ullmann reactions, this compound participates as a key intermediate. For instance, when combined with methyl 5-bromovanillate, it yields various dicarbomethoxy-dibenzo-p-dioxins. These compounds can be separated through chromatography over silica gel. Such reactions contribute to the synthesis of complex aromatic structures .

Thienopyranone Scaffold Synthesis

Researchers use methyl 4-bromo-3-cyano-2-hydroxybenzoate as a starting material for constructing thienopyranone scaffolds. By alkylating it with N-acetylmorpholine, they access these versatile heterocyclic structures. Thienopyranones exhibit diverse biological properties and are valuable in medicinal chemistry .

Thiazine Derivatives via Cyanoacetylation

The compound has been employed in the synthesis of 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide. This process involves treating 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol. The resulting thiazine derivatives may have interesting biological activities .

Indole Derivatives for Biomedical Applications

Indole derivatives, both natural and synthetic, have gained attention due to their diverse biological properties. Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be a precursor in the synthesis of indole-containing compounds. These derivatives exhibit potential as anticancer agents, antimicrobials, and more .

Safety and Hazards

Wirkmechanismus

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets via nucleophilic substitution reactions .

Biochemical Pathways

More research is needed to elucidate the specific pathways this compound influences .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate’s action are currently unknown due to the lack of research on this compound .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . Additionally, safety data suggests that it should be handled in a well-ventilated place to avoid the formation of dust and aerosols .

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-cyano-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJCUVYDXXUWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-cyano-2-hydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)

![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)

![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)

![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)